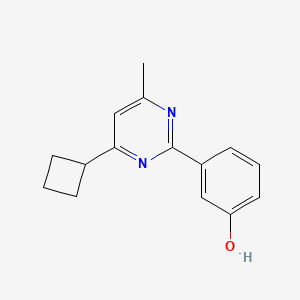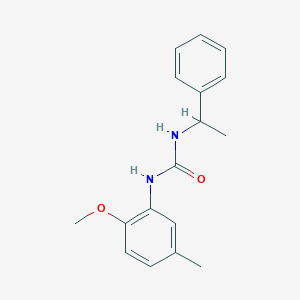![molecular formula C19H21N7O B5365231 4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5365231.png)
4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-N-phenyl-1-piperazinecarboxamide, commonly known as MPPT, is a chemical compound that has been extensively studied for its potential therapeutic applications. MPPT belongs to the class of piperazinecarboxamide derivatives and has shown promising results in various scientific research studies.
Mecanismo De Acción
The mechanism of action of MPPT involves the inhibition of various enzymes and proteins involved in the inflammatory and pain signaling pathways. MPPT has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to play a role in the inflammatory response. MPPT also inhibits the activity of protein kinase C (PKC), which is involved in the regulation of various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
MPPT has been found to exhibit various biochemical and physiological effects such as the reduction of inflammation, pain, and tumor growth. It has also been found to regulate various cellular processes such as cell growth, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using MPPT in lab experiments is its potential therapeutic applications. MPPT has shown promising results in various scientific research studies and can be used as a potential drug candidate for the treatment of various diseases. However, one of the limitations of using MPPT in lab experiments is its potential toxicity and side effects, which need to be carefully evaluated.
Direcciones Futuras
There are various future directions for the research on MPPT. One of the areas of research is the development of more efficient and cost-effective synthesis methods for MPPT. Another area of research is the investigation of the potential use of MPPT in combination with other drugs for the treatment of various diseases. Additionally, more research needs to be conducted to evaluate the potential toxicity and side effects of MPPT. Furthermore, the potential use of MPPT in the development of novel drug delivery systems needs to be investigated.
Métodos De Síntesis
MPPT can be synthesized using various methods such as the reaction of 4-(4-fluorobenzyl)pyrimidine with 6-(3-methyl-1H-pyrazol-1-yl)piperazine and N-phenylpiperazinecarboxamide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques.
Aplicaciones Científicas De Investigación
MPPT has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor activities. MPPT has also been investigated for its potential use in the treatment of various diseases such as cancer, diabetes, and neurological disorders.
Propiedades
IUPAC Name |
4-[6-(3-methylpyrazol-1-yl)pyrimidin-4-yl]-N-phenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c1-15-7-8-26(23-15)18-13-17(20-14-21-18)24-9-11-25(12-10-24)19(27)22-16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXIYMGCDXSTQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(benzyloxy)-2-bromo-5-methoxyphenyl]-2-(5-methoxy-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5365158.png)
![4-ethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzamide](/img/structure/B5365174.png)

![1-{[2-(2,4-dimethoxy-3-methylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}piperidine-3-carbonitrile](/img/structure/B5365187.png)
![N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5365195.png)

![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5365202.png)
![2-[(4-chlorophenyl)hydrazono]-2-[(4-methylphenyl)sulfonyl]acetohydrazide](/img/structure/B5365207.png)
![4-hydroxy-4,5,5-trimethyl-3-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5365210.png)
![(4R)-N,N-diethyl-4-(4-{[methyl(1-pyrrolidinylcarbonyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-L-prolinamide hydrochloride](/img/structure/B5365225.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[1-(methoxymethyl)cyclopropyl]-N-methylacetamide](/img/structure/B5365235.png)
![5-(1,3-benzodioxol-5-yl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5365246.png)
![3-chloro-4-methoxy-N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5365253.png)